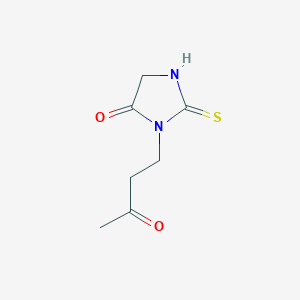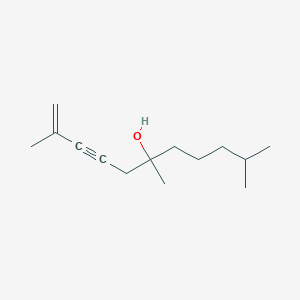
N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a hydrophilic head, which allows it to reduce surface tension in aqueous solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide typically involves the reaction of hexadecyl bromide with N,N-dimethylethanolamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride or sulfate.
Oxidation Reactions: The compound can be oxidized to form various oxides.
Reduction Reactions: Reduction can lead to the formation of amines and alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium chloride or sodium sulfate, and the reactions are typically carried out in aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: The major products are the corresponding quaternary ammonium salts.
Oxidation: Oxidation products include various oxides and hydroxides.
Reduction: Reduction products include secondary amines and alcohols.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases. This alignment disrupts the hydrogen bonding network of water, leading to increased solubility of hydrophobic substances. The molecular targets include cell membranes and proteins, where it can alter membrane permeability and protein conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Hydroxyethyl)-N,N-dimethylcyclohexanaminium bromide
- N-(2-Hydroxyethyl)-N,N-dimethylhexadecylammonium bromide
Uniqueness
N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide is unique due to its specific hydrophobic tail length, which provides optimal surfactant properties for various applications. Its ability to form stable micelles makes it particularly useful in drug delivery and industrial formulations.
Eigenschaften
CAS-Nummer |
112218-54-9 |
|---|---|
Molekularformel |
C20H44BrNO |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
hexadecan-7-yl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C20H44NO.BrH/c1-5-7-9-11-12-13-15-17-20(16-14-10-8-6-2)21(3,4)18-19-22;/h20,22H,5-19H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VXXVNLQGADUKRS-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC(CCCCCC)[N+](C)(C)CCO.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


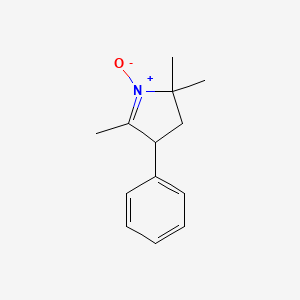
![2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate](/img/structure/B14301243.png)
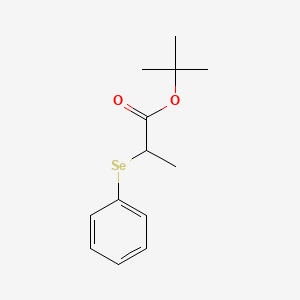
![2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate](/img/structure/B14301252.png)
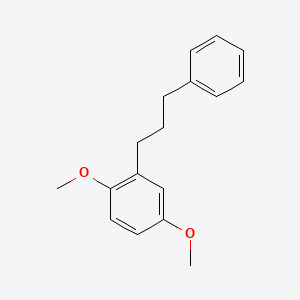

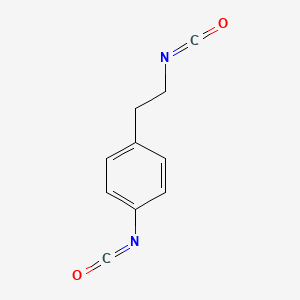
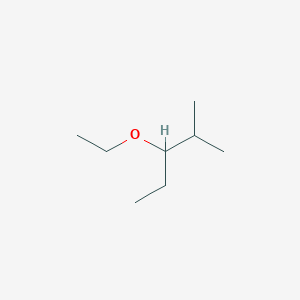

![N~1~-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine](/img/structure/B14301270.png)

